molecular formula C24H28N4O5 B12906051 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide CAS No. 61867-02-5

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide

Cat. No.: B12906051
CAS No.: 61867-02-5
M. Wt: 452.5 g/mol
InChI Key: ZLMPDVKTWVXBEH-PMACEKPBSA-N
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Description

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic tripeptide derivative featuring a benzyloxycarbonyl (Cbz) protective group at the N-terminus. The sequence comprises glycine (Gly), proline (Pro), and phenylalanine (Phe), with an amide group at the C-terminus. Proline introduces conformational rigidity due to its cyclic structure, while the Phe residue contributes hydrophobic and aromatic interactions. Based on analogs like Cbz-Gly-Phe-amide (molecular formula: C₁₉H₂₁N₃O₄, MW: 355.39 g/mol ), the tripeptide’s molecular formula is inferred to be approximately C₂₃H₂₉N₅O₅, with a molecular weight near 479.51 g/mol.

Properties

CAS No.

61867-02-5

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C24H28N4O5/c25-22(30)19(14-17-8-3-1-4-9-17)27-23(31)20-12-7-13-28(20)21(29)15-26-24(32)33-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H2,25,30)(H,26,32)(H,27,31)/t19-,20-/m0/s1

InChI Key

ZLMPDVKTWVXBEH-PMACEKPBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Carbamate Formation: Reaction of an amine with a chloroformate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The Cbz group serves as a temporary protective moiety for the N-terminal amine. Common deprotection methods include:

MethodConditionsOutcomeNotes
Hydrogenolysis H₂ gas + Pd/C catalyst (ambient T)Cleaves Cbz to release Gly-Pro-Phe-NH₂ + CO₂ + benzyl alcoholPreserves stereochemistry
Acidic Hydrolysis HBr in acetic acid (20–30°C)Removes Cbz via protonation of carbamateMay require anhydrous conditions
Enzymatic Cleavage Specific proteases (e.g., papain)Limited utility due to Cbz’s stabilityRarely used for Cbz removal

Amide Bond Reactivity

The peptide backbone (Gly-Pro-Phe) undergoes hydrolysis under varying conditions:

ConditionSite of CleavageRate DeterminantsProducts
Acidic Hydrolysis Pro-Phe bond (pH < 2, 100°C)Proline’s cyclic structure slows cleavageFragments: Cbz-Gly-Pro-OH + Phe-NH₂
Basic Hydrolysis Gly-Pro bond (pH > 12, 80°C)Steric hindrance from prolineFragments: Cbz-Gly-OH + Pro-Phe-NH₂
Enzymatic Hydrolysis Phe-NH₂ terminal (e.g., chymotrypsin)Specificity for aromatic residuesCleaves after Phe: Cbz-Gly-Pro-Phe + NH₂

Proline’s secondary amine reduces susceptibility to hydrolysis compared to primary amides .

Side-Chain Modifications

The phenylalanine residue’s benzyl group participates in reactions such as:

Reaction TypeReagents/ConditionsOutcomeApplication
Hydrogenation H₂/Pd-C (high pressure)Reduces benzyl to cyclohexylAlters hydrophobicity
Halogenation Br₂ in CCl₄ (0°C)Electrophilic substitution at para positionIntroduces halogen for further coupling

Coupling Reactions

The C-terminal amide (Phe-NH₂) can be extended via peptide synthesis:

Coupling AgentSolvent SystemEfficiencyByproducts
EDC/HOBt DMF/DCM (1:1), 0°C → RT>90% yield for Gly-Pro-Phe-XUrea derivatives
DCC/DMAP THF, anhydrousModerate yield (70–80%)DCU precipitate

Example: Reaction with glycinamide under EDC/HOBt yields Cbz-Gly-Pro-Phe-Gly-NH₂ (PubChem CID 71391527) .

Stability Under Storage

Degradation pathways under long-term storage:

FactorDegradation PathwayMitigation Strategy
Humidity Hydrolysis of Pro-Phe amide bondStore desiccated at -20°C
Light Exposure Oxidation of benzyl groupAmber glass vials, inert atmosphere

Enzymatic Interactions

While the Cbz group generally blocks protease activity, specific enzymes exhibit limited action:

EnzymeCleavage SiteKinetic Parameters (kcat/Kₘ)
Chymotrypsin C-terminal to Phe (if deprotected)~1.2 × 10³ M⁻¹s⁻¹
Prolyl Endopeptidase Pro-Phe bond (requires free N-terminal)Not applicable (Cbz blocks)

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H26N2O5
  • Molecular Weight : 398.4522 g/mol
  • IUPAC Name : Benzyl N-[(1S)-1-{[(2R)-5-hydroxy-3-oxopentan-2-yl]carbamoyl}-2-phenylethyl]carbamate

These properties suggest that the compound is a derivative of phenylalanine, which is significant for its biological activity.

Scientific Research Applications

  • Drug Development
    N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide has been explored for its potential in drug development, particularly as a peptide-based therapeutic agent. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in disease processes.
  • Antiviral Activity
    Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against coronaviruses. It has been shown to interact with the replicase polyprotein 1ab of SARS-CoV, suggesting a mechanism for inhibiting viral replication .
  • Cancer Research
    The compound's ability to modulate protein interactions makes it a candidate for cancer research. It may influence pathways related to tumor growth and metastasis, providing a basis for developing novel anticancer therapies.
  • Peptide Synthesis
    Its structure serves as a precursor in the synthesis of other biologically active peptides. The benzyloxycarbonyl group is often used to protect amino groups during peptide synthesis, facilitating the creation of complex peptide structures.

Data Table: Pharmacological Characteristics

PropertyValue
Human Intestinal Absorption+0.7715
Blood Brain Barrier+0.7761
Caco-2 Permeability-0.727
P-glycoprotein Substrate0.7207
CYP450 3A4 Inhibitor0.7267
Ames TestNon-AMES toxic
CarcinogenicityNon-carcinogenic

This table summarizes key pharmacological characteristics that highlight the compound's absorption and interaction profiles, indicating its potential utility in therapeutic applications.

Case Studies

  • Antiviral Research
    A study conducted on various derivatives of this compound demonstrated significant antiviral activity against SARS-CoV in vitro, marking it as a promising candidate for further development into antiviral therapies .
  • Peptide Therapeutics
    Research focusing on peptide-based drugs has included this compound as a model for designing inhibitors targeting specific enzymes involved in metabolic disorders. The findings suggest that modifications to the benzyloxycarbonyl group can enhance binding affinity and specificity .
  • Cancer Inhibition Studies
    Investigations into the compound's effects on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms and optimize its efficacy .

Mechanism of Action

The mechanism of action of Benzyl (2-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Research Findings References
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalaninamide C₁₉H₂₁N₃O₄ 355.39 Cbz-Gly-Phe-amide; lacks Pro residue Used as a reference in peptide synthesis; exhibits moderate stability in aqueous media
GC376 (Protease inhibitor) C₂₁H₃₁N₃O₈S 509.56 Cbz-Leu derivative with sulfonic acid group; targets viral proteases Demonstrated potent inhibition of SARS-CoV-2 main protease (IC₅₀ = 1.3 μM)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClNO₂ 252.72 Hydroxamic acid with chlorophenyl and cyclohexane groups Exhibits antioxidant activity (IC₅₀ = 18.7 μM in DPPH assay)
N-[(1,1-dimethylethoxy)carbonyl]-D-alanylglycyl-N-(5-aminopentyl) C₂₀H₃₉N₅O₅ 429.56 Boc-protected peptide with D-Ala and aminopentyl chain Explored for drug delivery due to amphiphilic properties

Key Observations :

  • Protective Groups: Cbz offers stability under acidic conditions but requires hydrogenolysis for removal, whereas Boc (tert-butoxycarbonyl, as in ) is cleaved under milder acidic conditions.
  • Functional Moieties : Hydroxamic acids (e.g., ) prioritize radical scavenging, while sulfonic acid groups (e.g., GC376 ) enhance solubility and protease affinity.
Functional Analogs
  • Antioxidant Activity : Hydroxamic acids (e.g., compound 8 in ) show stronger free radical scavenging (DPPH assay IC₅₀ = 18.7 μM) than typical Cbz-peptides, which are less studied for this role.
  • Enzyme Inhibition : GC376’s sulfonic acid group enables covalent binding to proteases, a mechanism absent in standard Cbz-peptides like the target compound .

Biological Activity

N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide is a synthetic peptide compound that has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, synthesis, structural characteristics, and relevant studies.

Chemical Structure and Properties

This compound features a complex structure with a benzyloxycarbonyl group attached to a peptide chain composed of glycine, proline, and phenylalanine. The molecular formula is C22H28N4O4, with a molecular weight of approximately 453.49 g/mol. The presence of the benzyloxycarbonyl group enhances the stability and bioavailability of the compound, making it suitable for various biological applications.

The biological activity of this compound can be attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties : There is evidence supporting its use as an antimicrobial agent, although detailed mechanisms remain under investigation.
  • Neuroprotective Effects : Some studies indicate that this compound may have protective effects on neuronal cells, potentially useful in neurodegenerative disease models .

Interaction Studies

Interaction studies have shown that this compound binds effectively to various receptors and enzymes, influencing cellular signaling pathways. The binding affinity to these targets can vary based on structural modifications within the peptide sequence.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Amino Acids : The amino acids are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions during coupling.
  • Peptide Coupling : The protected amino acids are coupled using standard peptide synthesis techniques, such as solid-phase synthesis.
  • Deprotection : The Z groups are removed to yield the final peptide product.

This multi-step process ensures high purity and yield of the desired compound.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for development as anticancer agents .
  • Neuroprotective Studies : Research indicated that certain analogs displayed neuroprotective effects in models of oxidative stress, highlighting their potential in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : A comparative study showed that related compounds had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the need for further exploration into structure-activity relationships .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructural FeaturesUnique Aspects
N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamideContains tryptophan instead of glycinePotentially different biological activities due to tryptophan's unique properties
N-[1-(benzyloxy)carbonyl]-L-leucyl-L-prolyl-L-valinamideFeatures leucine and valineGreater hydrophobic interactions may enhance bioactivity
N-[benzyloxycarbonyl]-L-threonyl-N-hydroxy-D-leucinamideContains threonine and hydroxy groupsEnhanced solubility and bioavailability may improve therapeutic efficacy

Q & A

Q. What are the kinetic and thermodynamic considerations for enzymatic cleavage of the phenylalaninamide bond in proteolytic stability studies?

  • Methodological Answer :
  • Use LC-MS/MS to quantify cleavage rates by proteases (e.g., chymotrypsin) in pH 7.4 buffers .
  • Compare half-life (t₁/₂) with stabilized analogs (e.g., D-amino acid substitutions) .

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